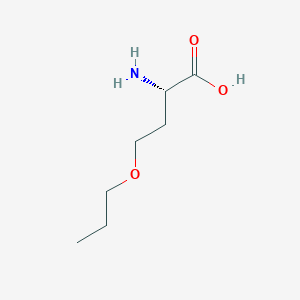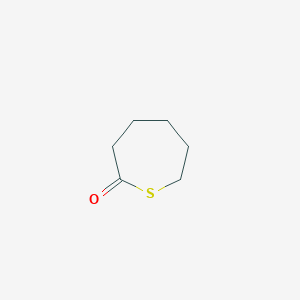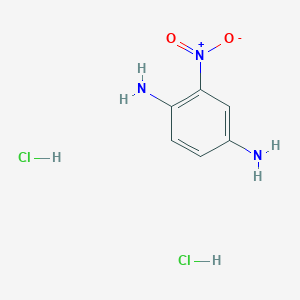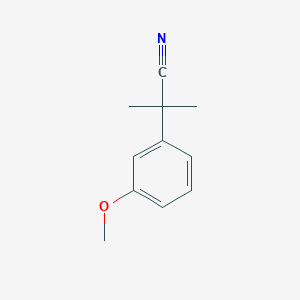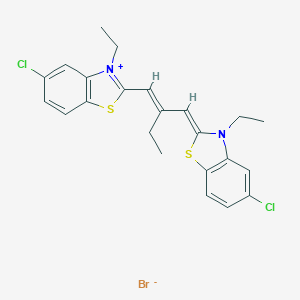
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is a chemical compound used in scientific research applications. It is a member of the benzothiazole family, which has been extensively studied due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is not fully understood. It is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It may also work by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antimicrobial effects against several bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide in lab experiments is its potential as an imaging agent for cancer diagnosis. It also has antimicrobial and anti-inflammatory effects, which make it a useful tool for studying these processes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret results.
Future Directions
There are several future directions for research on Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide. One area of interest is its potential as an imaging agent for cancer diagnosis. Another area of interest is its potential as a therapeutic agent for cancer and inflammation. Additionally, more research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Synthesis Methods
The synthesis of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide involves several steps. The starting material is 5-chloro-2-aminobenzothiazole, which is reacted with 3-ethyl-4-methyl-1-pentene-1-ol to form the corresponding iminium salt. This intermediate is then reacted with 5-chloro-3-ethyl-2-formylbenzothiazole to form the final product.
Scientific Research Applications
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been studied for its potential as an imaging agent for cancer diagnosis.
Properties
| 18426-56-7 | |
Molecular Formula |
C23H23BrCl2N2S2 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C23H23Cl2N2S2.BrH/c1-4-15(11-22-26(5-2)18-13-16(24)7-9-20(18)28-22)12-23-27(6-3)19-14-17(25)8-10-21(19)29-23;/h7-14H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IRDCLYHXVTZGKY-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
| 18426-56-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)




